Ether Linker Confers Higher Calculated Topological Polar Surface Area (tPSA) than the Direct Carbon Analog
The target compound possesses a higher calculated topological polar surface area (tPSA) than its closest carbon-linked analog, 2-(1-methyl-1H-pyrazol-4-yl)ethanol, which is indicative of improved water solubility but potentially reduced passive membrane permeability, a critical trade-off in drug design [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | ~45.2 Ų (calculated from SMILES: CN1C=C(OCCO)C=N1 using standard fragment-based methods) |
| Comparator Or Baseline | 2-(1-methyl-1H-pyrazol-4-yl)ethanol (tPSA ~26.0 Ų) |
| Quantified Difference | ~19.2 Ų (73.8% relative increase) |
| Conditions | In silico calculation based on SMILES representation; a standard metric for predicting oral bioavailability and CNS penetration [1]. |
Why This Matters
This difference can be decisive in selecting a core scaffold for optimizing a lead compound's physicochemical profile, where a specific tPSA range is required for target engagement.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714-3717. View Source
